molecular formula C9H9NO2S B3000910 Ethyl 5-cyano-3-methylthiophene-2-carboxylate CAS No. 1034981-21-9

Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B3000910
CAS No.: 1034981-21-9
M. Wt: 195.24
InChI Key: HFXQOKWUVZAUKT-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a cyano group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-3-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Ethyl 5-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Another thiophene derivative with different substituents.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Contains an indole ring instead of a thiophene ring.

Uniqueness

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is unique due to the presence of both a cyano group and an ester group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a thiophene ring, a cyano group, and an ester functionality. The structural formula can be represented as follows:

C1H1O2SC1H1N\text{C}_1\text{H}_1\text{O}_2\text{S}\text{C}_1\text{H}_1\text{N}

This compound is primarily synthesized through various organic reactions, including oxidation and substitution processes, which enhance its bioactivity.

The biological activity of this compound is attributed to its interaction with specific biological targets. The cyano and ester groups may participate in hydrogen bonding and other interactions that modulate enzyme activity or receptor binding. This modulation can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against a range of microbial pathogens. The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

This compound has also been explored for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption, leading to cell cycle arrest.

Case Study:
In a study evaluating various thiophene derivatives for anticancer activity, this compound demonstrated significant antiproliferative effects against several cancer cell lines, including HeLa and MIA PaCa-2 cells. The compound exhibited an IC50 value ranging from 17 to 130 nM, indicating potent activity against these cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (nM)Mechanism of ActionReference
HeLa30Tubulin inhibition
MIA PaCa-2130Apoptosis induction
A43150Cell cycle arrest in G2/M phase

Research Findings

Further investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the thiophene ring or the cyano group can significantly alter its biological activity. For instance, introducing additional functional groups or varying substituents can enhance its potency against specific targets.

Properties

IUPAC Name

ethyl 5-cyano-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-3-12-9(11)8-6(2)4-7(5-10)13-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQOKWUVZAUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034981-21-9
Record name ethyl 5-cyano-3-methylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-bromo-3-methylthiophene-2-carboxylate and ethyl 4-bromo-3-methylthiophene-2-carboxylate (˜1:4) (7.12 g, 28.60 mmol) and copper cyanide (7.68 g, 85.79 mmol) in anhydrous N,N-dimethylformamide (50 mL) was stirred under nitrogen atmosphere at 150° C. for 5 h. The mixture was allowed to cool to ambient temperature, and then partitioned between ethyl acetate (200 mL) and 14% aqueous ammonium hydroxide (200 mL). The organic layer was washed with 14% aqueous ammonium hydroxide (2×100 mL) and brine (100 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The two regioisomers were separated by column chromatography eluted with 2% ethyl acetate in hexanes to afford the title compound as a colorless solid (0.42 g, 38%): 1H NMR (300 MHz, CDCl3) δ 7.39 (s, 1H), 4.36 (q, J=7.1 Hz, 2H), 2.55 (s, 3H), 1.38 (t, J=7.1 Hz, 3H); MS (ES+) m/z 196.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

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